Fepradinol

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

Fepradinol is an analgesic, antipyretic, and anti-inflammatory agent .

Mode of Action

This compound’s anti-inflammatory action works differently from typical non-steroidal anti-inflammatory drugs (NSAIDs). Instead, it may stabilize lysosomal membranes, prevent white blood cells from entering inflamed areas, and reduce free radical formation . These actions could contribute to this compound’s ability to reduce inflammation .

Biochemical Pathways

Its potential to reduce vascular permeability and inhibit the inflammatory actions induced by chemical mediators such as histamine, serotonin, and bradykinin suggests that it may influence these pathways .

Pharmacokinetics

Therefore, the impact of these properties on this compound’s bioavailability is currently unknown .

Result of Action

This compound has been shown to inhibit the inflammatory actions induced by various chemical mediators in experimental models of acute inflammation in rats . It was the only compound that inhibited the inflammatory actions induced by histamine, serotonin, and bradykinin, suggesting a broad spectrum of anti-inflammatory activity . Furthermore, this compound was more potent than indomethacin and similar to piroxicam in reducing exudate volume and preventing cell migration in carrageenin-induced pleurisy .

Action Environment

The effectiveness of this compound in various experimental models suggests that it may be robust to different physiological conditions .

Biochemische Analyse

Biochemical Properties

Fepradinol’s exact biochemical properties and interactions are not fully annotated yet . It has been observed to interact with certain chemical mediators such as histamine, serotonin, and bradykinin in rat models .

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes. In rat models, this compound was found to inhibit the inflammatory actions induced by certain chemical mediators . It was also found to reduce the exudate volume and prevent cell migration in carrageenin-induced pleurisy .

Dosage Effects in Animal Models

In animal models, this compound has shown to have varying effects at different dosages. For instance, in rat models, this compound at a dosage of 25 mg/kg was found to inhibit the inflammatory actions induced by certain chemical mediators .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Fepradinol beinhaltet typischerweise die Reaktion von 2-Hydroxy-2-phenylethylamin mit 2-Methylpropan-1-ol unter kontrollierten Bedingungen . Die Reaktion wird in Gegenwart eines geeigneten Katalysators und Lösungsmittels durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern. Die Reaktionsbedingungen, wie Temperatur und pH-Wert, werden optimiert, um eine hohe Ausbeute und Reinheit von this compound zu erreichen.

Industrielle Produktionsverfahren

Im industriellen Maßstab wird this compound unter Verwendung großtechnischer chemischer Reaktoren hergestellt, die eine präzise Steuerung der Reaktionsparameter ermöglichen. Das Verfahren beinhaltet die kontinuierliche Zugabe von Reaktanten und Katalysatoren, gefolgt von Reinigungsschritten zur Isolierung des Endprodukts. Techniken wie Kristallisation und Chromatographie werden eingesetzt, um die Reinheit von this compound zu gewährleisten.

Chemische Reaktionsanalyse

Reaktionstypen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind und .

Reduktion: Reduktionsmittel wie und werden verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie und .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation von this compound beispielsweise zu Ketonen oder Aldehyden führen, während die Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung durch Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Es wirkt hauptsächlich als Beta-Blocker und hemmt die β1-Rezeptoren im Herzen . Diese Blockade reduziert die Wirkung von Adrenalin und Noradrenalin, was zu einer Verringerung der Herzfrequenz und des Blutdrucks führt. Darüber hinaus umfasst die entzündungshemmende Wirkung von this compound die Hemmung von entzündungsfördernden Mediatoren wie Histamin, Serotonin und Bradykinin .

Analyse Chemischer Reaktionen

Types of Reactions

Fepradinol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are used.

Substitution: Substitution reactions often involve reagents like and .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or aldehydes , while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Fepradinol ist im Vergleich zu anderen Verbindungen seiner Klasse einzigartig, da es selektiv auf β1-Rezeptoren wirkt, ohne β2-Rezeptoren nennenswert zu beeinflussen . Diese Selektivität minimiert das Risiko von Atemwegserkrankungen und ist somit gegenüber nicht-selektiven Beta-Blockern von Vorteil.

Ähnliche Verbindungen

Propranolol: Ein nicht-selektiver Beta-Blocker, der zur Behandlung von Bluthochdruck und Herzrhythmusstörungen eingesetzt wird.

Metoprolol: Ein selektiver Beta-Blocker ähnlich this compound, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.

Piroxicam: Ein nicht-steroidales Antirheumatikum mit anderen Wirkmechanismen als this compound.

Biologische Aktivität

Fepradinol, a synthetic organic compound with the chemical formula C₁₂H₁₅NO₂, is primarily recognized for its anti-inflammatory, analgesic, and antipyretic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—key mediators of inflammation. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound does not significantly inhibit prostaglandin E₂ biosynthesis, suggesting a unique mechanism that may contribute to its anti-inflammatory effects without typical side effects associated with COX inhibition .

Key Findings on Mechanism:

- Inhibition of Inflammation : this compound effectively reduces zymosan-induced paw edema in rat models, indicating its potential to mitigate inflammation .

- Non-Sympathomimetic Activity : It distinguishes itself from other compounds by not exhibiting sympathomimetic activity, which can lead to fewer cardiovascular side effects.

Anti-Inflammatory Activity

This compound has been shown to possess potent anti-inflammatory properties in various animal models. A comparative study demonstrated that this compound and indometacin were effective in preventing carrageenin-induced inflammation in rats. Notably, this compound acted on both the exudate and the increase of protein levels associated with inflammation, while also reducing leukocyte counts .

Table 1: Comparative Efficacy of this compound and Indometacin

| Compound | Action on Inflammation | Effect on Prostaglandin Synthesis | Leukocyte Reduction |

|---|---|---|---|

| This compound | Yes | No significant inhibition | Yes |

| Indometacin | Yes | Yes | Yes |

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in treating inflammatory conditions:

- Acute Inflammatory Models : In a study involving rats, this compound was shown to inhibit both early and late stages of concanavalin A-induced edema, outperforming indometacin and piroxicam in early-stage inflammation control .

- Diarrhea Induction Models : this compound prevented diarrhea induced by endotoxin injection and castor oil administration in animal models, further supporting its anti-inflammatory profile .

- In Vitro Studies : Research indicated that this compound did not inhibit prostaglandin biosynthesis from arachidonic acid in vitro, reinforcing the idea that its anti-inflammatory action is mediated through alternative pathways .

Therapeutic Applications

This compound is primarily utilized for its anti-inflammatory effects in conditions such as:

- Arthritis : Its ability to reduce joint inflammation makes it a candidate for treating arthritis-related pain.

- Musculoskeletal Pain : Given its efficacy in reducing pain without significant gastrointestinal side effects compared to traditional NSAIDs, it may be beneficial for chronic musculoskeletal conditions .

Eigenschaften

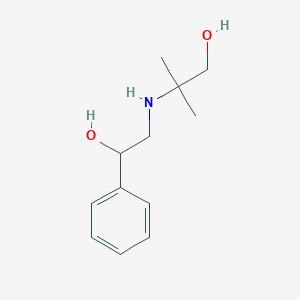

IUPAC Name |

2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOOBRUZWPQOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866967 | |

| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36981-91-6, 63075-47-8 | |

| Record name | Fepradinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36981-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fepradinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fepradinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fepradinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEPRADINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MHI4WBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.